molecular formula C12H16N4O4 B12074339 2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide

2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide

Cat. No.: B12074339
M. Wt: 280.28 g/mol
InChI Key: DGJXYQXDZRCZAS-UHFFFAOYSA-N
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Description

2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroaniline moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide typically involves a multi-step process:

    Amidation: The formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the nitroaniline derivative with the propanamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and protein binding due to its functional groups.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[1-(4-aminophenyl)-1-oxopropan-2-yl]propanamide
  • 2-amino-N-[1-(4-nitrophenyl)-1-oxopropan-2-yl]propanamide

Uniqueness

The presence of both nitro and amino groups in 2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide provides it with unique reactivity and interaction capabilities compared to similar compounds. This dual functionality allows for a broader range of applications and chemical transformations.

Properties

IUPAC Name

2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJXYQXDZRCZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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